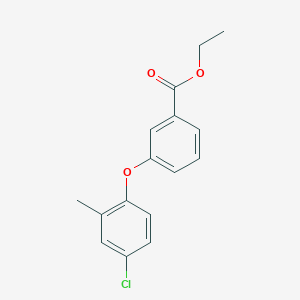
Ethyl 3-(4-chloro-2-methylphenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chloro-2-methylphenoxy)benzoate is a chemical compound with the molecular formula C16H15ClO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C16H15ClO3/c1-3-19-16(18)12-5-4-6-14(10-12)20-15-8-7-13(17)9-11(15)2/h4-10H,3H2,1-2H3 . The molecular weight of this compound is 290.74.Aplicaciones Científicas De Investigación
Pharmacological Characterization for Preterm Labor Treatment
- SAR150640, a compound closely related to Ethyl 3-(4-chloro-2-methylphenoxy)benzoate, has been characterized as a potent and selective β3-adrenoceptor agonist. It showed potential in treating preterm labor by inhibiting spontaneous contractions in human myometrial strips and myometrial contractions in female monkeys, without significant effects on heart rate or blood pressure (Croci et al., 2007).
Novel Anti-Juvenile Hormone Agents
- Ethyl 4-(2-substituted alkyloxy)
benzoates, derivatives of this compound, have been synthesized and found to induce precocious metamorphosis in silkworms, Bombyx mori. This indicates their activity as juvenile hormone antagonists, which could have applications in pest control (Kuwano et al., 2008).
Chemistry of Cadmium(II) Complexes
- Cadmium(II) complexes of compounds structurally similar to this compound have been studied. These complexes mimic the action of organophosphate pesticide degrading enzymes and metallo-β-lactamases, offering potential in environmental remediation and antibiotic resistance research (Daumann et al., 2012).
UV Filters Stability in Chlorinated Water
- Research on UV filters, including compounds like this compound, has revealed their behavior and stability in chlorinated water. This has implications for environmental studies, particularly in understanding the interaction of such compounds with treated water sources (Negreira et al., 2008).
Antioxidant Activity of Phenolic Compounds
- Studies have focused on the antioxidant activities of phenolic acids, closely related to this compound. These findings contribute to our understanding of how these compounds can be used in health, nutrition, and as preservatives (Chen et al., 2020).
Applications in Material Science
- Research on 3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound similar to this compound, has shown potential in materials science. This compound has been used to enhance the reactivity of molecules towards benzoxazine ring formation, indicating its potential in polymer and material engineering (Trejo-Machin et al., 2017).
Safety and Hazards
This compound is classified as a GHS07, indicating it’s a warning substance . The hazard statements associated with it are H302, H312, and H332, indicating it’s harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
ethyl 3-(4-chloro-2-methylphenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-19-16(18)12-5-4-6-14(10-12)20-15-8-7-13(17)9-11(15)2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTTZZBJSFJEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



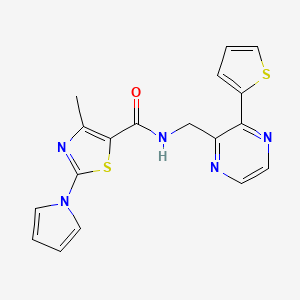

![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone](/img/structure/B2876553.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)

![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)
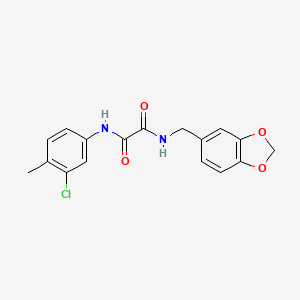
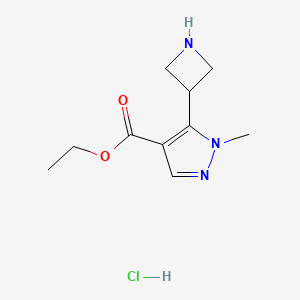
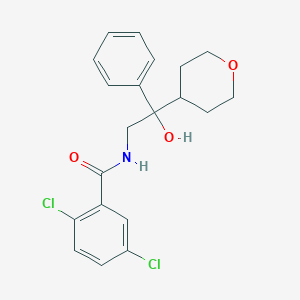
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)
